

# Protocol for Using MCC950 in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

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Compound of Interest			
Compound Name:	MCC950		
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# **Application Notes**

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS).[1][2] The model mimics many of the clinical and pathological features of MS, including paralysis, central nervous system (CNS) inflammation, and demyelination.[1] EAE is primarily mediated by myelin-specific CD4+ T cells, although other immune cells like CD8+ T cells and B cells can also play a role.[1] The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of EAE.[3][4] MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[5][6] By blocking the activation of the NLRP3 inflammasome, MCC950 reduces the production of pro-inflammatory cytokines IL-1 $\beta$  and IL-18, thereby mitigating the severity of EAE.[7][8] Studies have shown that MCC950 treatment in EAE mice can lead to reduced clinical scores, decreased inflammation and demyelination in the spinal cord and brain, and amelioration of neuronal damage and oligodendrocyte loss.[3][4][9] This makes MCC950 a valuable tool for studying the role of the NLRP3 inflammasome in neuroinflammation and a potential therapeutic candidate for MS.

# **Quantitative Data Summary**



The following table summarizes the key quantitative data from studies using **MCC950** in the EAE mouse model.

Parameter	Control Group (EAE)	MCC950-Treated Group	Reference
Mean Clinical Score	Higher	Significantly Lower	[4]
Inflammation Score (Spinal Cord)	High	Significantly Reduced	[10]
Demyelination Score (Spinal Cord)	High	Significantly Reduced	
Neuronal Damage (Brain)	Present	Ameliorated	[3][9]
Oligodendrocyte Loss (Brain)	Present	Ameliorated	[10][9]
IL-1β Levels	Elevated	Reduced	[7][8]

# **Experimental Protocols**

# I. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][2][11]

#### Materials:

- Female C57BL/6 mice (8-12 weeks old)[1][12]
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)



- Phosphate-buffered saline (PBS)
- Syringes and needles

#### Procedure:

- Preparation of MOG35-55/CFA Emulsion:
  - On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55.
  - Ensure the emulsion is stable by testing if a drop remains intact when placed in water.
- Immunization (Day 0):
  - Anesthetize the mice.
  - Inject 100-200 μL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank or back.[11]
- Pertussis Toxin Administration (Day 0 and Day 2):
  - Administer pertussis toxin intraperitoneally (i.p.). A typical dose is 100-300 ng per mouse.
     [10][12]
  - Repeat the PTX injection on Day 2.
- · Clinical Scoring:
  - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 postimmunization.[11]
  - Use a standardized scoring system:
    - 0: No clinical signs
    - 0.5: Distal limp tail
    - 1: Complete limp tail



- 1.5: Limp tail and hindlimb weakness
- 2: Unilateral partial hindlimb paralysis
- 2.5: Bilateral partial hindlimb paralysis
- 3: Complete bilateral hindlimb paralysis
- 3.5: Complete hindlimb paralysis and unilateral forelimb paralysis
- 4: Total paralysis of all four limbs
- 5: Moribund or dead[10]

## **II. MCC950 Administration Protocol**

This protocol outlines the preparation and administration of **MCC950** for therapeutic intervention in the EAE mouse model.

#### Materials:

- MCC950
- Vehicle (e.g., PBS, sterile water, or a solution of DMSO and/or Tween 80 in saline)
- Gavage needles or appropriate needles for the chosen route of administration

#### Procedure:

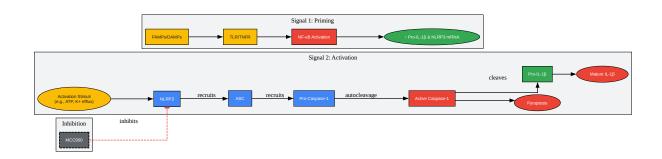
- Preparation of MCC950 Solution:
  - Dissolve MCC950 in the chosen vehicle to the desired concentration. Common dosages in EAE models range from 10 to 50 mg/kg.[13]
  - Ensure the solution is homogenous before administration.
- Administration:



- MCC950 can be administered through various routes, including intraperitoneal (i.p.)
   injection or oral gavage.
- The treatment can be initiated either prophylactically (starting at or before immunization)
   or therapeutically (starting at the onset of clinical signs).[1]
- Administer the prepared MCC950 solution to the mice according to the chosen dosing schedule (e.g., daily or every other day).[4]
- Monitoring:
  - Continue daily clinical scoring and body weight monitoring throughout the experiment.
  - At the end of the study, tissues (spinal cord, brain) can be collected for histological and immunological analysis.

# Visualizations Signaling Pathway of NLRP3 Inflammasome Activation



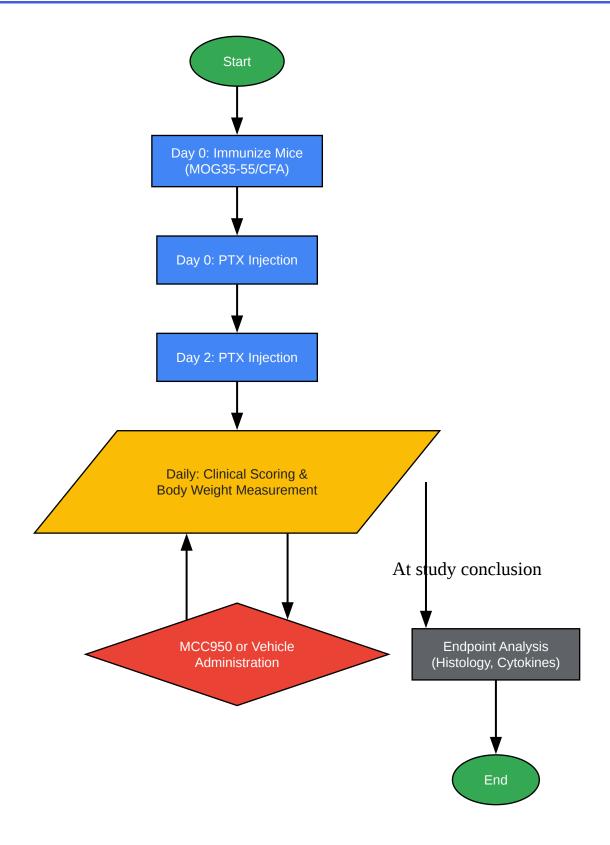


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Caption: NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.

# **Experimental Workflow for MCC950 Treatment in EAE**





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